molecular formula C12H19NO5 B2775239 1-[(tert-Butoxycarbonylamino)methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2168970-99-6

1-[(tert-Butoxycarbonylamino)methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

Cat. No. B2775239
CAS RN: 2168970-99-6
M. Wt: 257.286
InChI Key: OVUMQCYVKNOGOI-UHFFFAOYSA-N
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Description

The compound “1-[(tert-Butoxycarbonylamino)methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid” is a complex organic molecule. It contains a bicyclo[2.1.1]hexane core, which is a type of bicyclic hydrocarbon scaffold . This structure is increasingly being used as a saturated bioisostere of benzenoids in medicinal chemistry and crop science . The compound also contains a tert-butyloxycarbonyl (BOC) group, which is a common protecting group used in organic synthesis .


Synthesis Analysis

The synthesis of such compounds often involves the use of catalytic approaches. For example, substituted bicyclo[2.1.1]hexanes (BCHs) can be synthesized by a highly atom-economical intermolecular coupling between olefins and bicyclo[1.1.0]butyl (BCB) ketones . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclo[2.1.1]hexane core, which is a type of bicyclic hydrocarbon scaffold . This core is substituted with a tert-butyloxycarbonyl (BOC) group, which is a common protecting group used in organic synthesis .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its bicyclic hydrocarbon core and the BOC group. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group can also be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Scientific Research Applications

Peptide Synthesis

This compound is used in the synthesis of peptides, particularly in the protection of amino acids. The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis . It protects the amino group from unwanted reactions during the synthesis process, allowing for the precise construction of peptide chains.

Organic Synthesis

In organic chemistry, the Boc group is used to protect the amine functionality in various synthetic routes . This is crucial when multiple functional groups are present, and selective reactivity is required. The Boc group can be removed under mild acidic conditions, making it a versatile tool for organic chemists.

Drug Development

The Boc-protected amino acids, derivatives of this compound, are building blocks in drug development . They are used to create complex molecules that can lead to new pharmaceuticals. Their use in drug development is due to their ability to create diverse molecular structures essential for discovering new drugs.

Biochemistry Research

In biochemistry, Boc-protected amino acids are used in the study of protein structure and function . They allow researchers to introduce specific modifications to peptides and proteins, aiding in the understanding of their biological roles.

Materials Science

The compound’s derivatives are used in materials science to develop new polymeric materials . These materials have potential applications in biotechnology and nanotechnology, where controlled reactivity and stability are crucial.

Environmental Science

In environmental science, this compound is used in the analysis and detection of environmental pollutants . Its derivatives can react with pollutants, forming products that are easier to detect and quantify.

Future Directions

The future directions for the use of this compound could involve its use as a bioisostere in medicinal chemistry and crop science . The development of a general synthetic route to BCHs is urgently needed, if their potential as bioisosteres is to be realized .

properties

IUPAC Name

1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-10(2,3)18-9(16)13-6-12-4-11(5-12,7-17-12)8(14)15/h4-7H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUMQCYVKNOGOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CC(C1)(CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(tert-Butoxycarbonylamino)methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

CAS RN

2168970-99-6
Record name 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
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